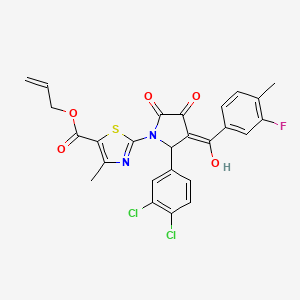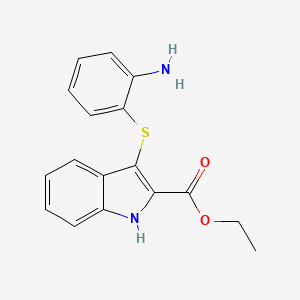
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features an indole core with a carboxylic acid group at the 2-position, an ethyl ester group, and a 3-((2-aminophenyl)thio) substituent. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified indole derivatives with altered functional groups .
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester involves its interaction with specific molecular targets. The indole core can bind to enzymes and receptors, modulating their activity . The 3-((2-aminophenyl)thio) group enhances its binding affinity and specificity, allowing it to inhibit or activate biological pathways . These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Lacks the 3-((2-aminophenyl)thio) group, resulting in different chemical and biological properties.
Ethyl indole-2-carboxylate: Similar structure but without the 3-((2-aminophenyl)thio) group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
206256-14-6 |
|---|---|
Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 3-(2-aminophenyl)sulfanyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H16N2O2S/c1-2-21-17(20)15-16(11-7-3-5-9-13(11)19-15)22-14-10-6-4-8-12(14)18/h3-10,19H,2,18H2,1H3 |
InChI Key |
CTQVYIAOXRYGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)
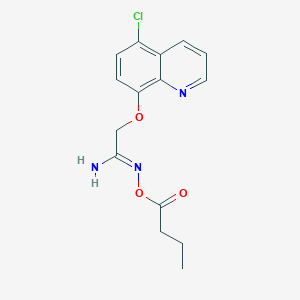
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)
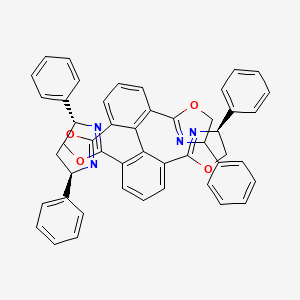
![3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one](/img/structure/B12898997.png)
![2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12899002.png)

![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)
![4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12899028.png)
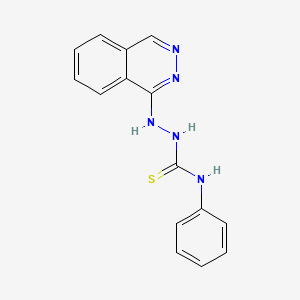
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one](/img/structure/B12899039.png)
![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)
